2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol
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Overview
Description
2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol is an organic compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic method for 2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol involves the reaction of 5-bromopyridine-2-carbaldehyde with ethanolamine. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrogenated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)ethanol: Similar structure but lacks the methylamino group.
5-Bromopyridine-2-carbaldehyde: Precursor in the synthesis of 2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyridine-based structures but different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methylamino group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-[(5-bromopyridin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-11(4-5-12)8-3-2-7(9)6-10-8/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
FWDPWBASDJULOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
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